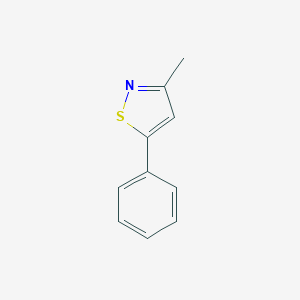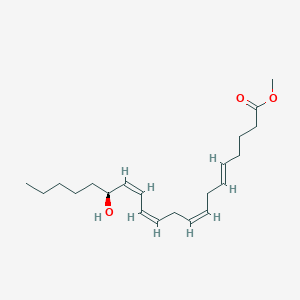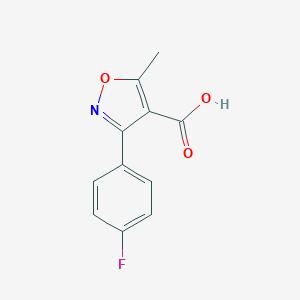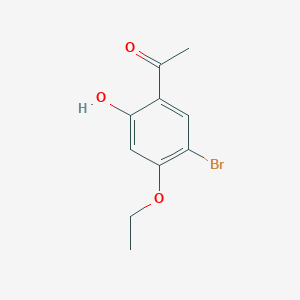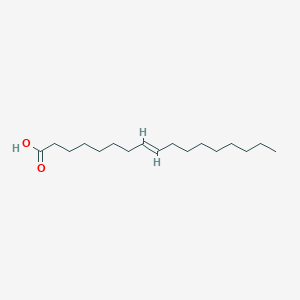
8E-heptadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8E-heptadecenoic acid (8E-HDA) is a monounsaturated fatty acid with a chain length of 17 carbons. It is a natural compound found in various plants and animals, including fish, algae, and fungi. 8E-HDA has gained significant attention in recent years due to its potential health benefits and its role in various biological processes.
Mécanisme D'action
The mechanism of action of 8E-heptadecenoic acid is not fully understood. However, it is believed to exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and the activation of various enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to improve insulin sensitivity and regulate lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8E-heptadecenoic acid in lab experiments include its natural occurrence in various plants and animals, its potential health benefits, and its role in various biological processes. The limitations of using this compound in lab experiments include the difficulty in synthesizing it in large quantities and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 8E-heptadecenoic acid. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its role in the regulation of lipid metabolism and insulin sensitivity. Additionally, research could focus on the development of new synthesis methods for this compound and the identification of natural sources of this compound.
Méthodes De Synthèse
8E-heptadecenoic acid can be synthesized through various methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of heptadecenoic acid with a reducing agent, such as lithium aluminum hydride, to produce this compound. Enzymatic conversion involves the use of enzymes, such as lipoxygenase and hydroperoxide lyase, to convert linoleic acid into this compound.
Applications De Recherche Scientifique
8E-heptadecenoic acid has been extensively studied for its potential health benefits and its role in various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. Additionally, it has been found to play a role in the regulation of lipid metabolism and insulin sensitivity.
Propriétés
Numéro CAS |
1975-86-6 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(E)-heptadec-8-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9+ |
Clé InChI |
ZBIGLIMGCLJKHN-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
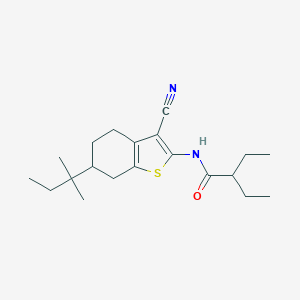
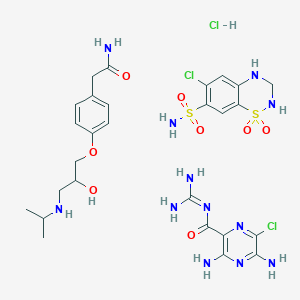

![(+/-)-Adrenalin, 4-(1-Hydroxy-2-[methylamino]ethyl)-1,2-benzenediol hydrochloride](/img/structure/B163037.png)



